molecular formula C4H8N2 B1610777 3,4-dihydro-2H-pyrrol-5-amine CAS No. 872-34-4

3,4-dihydro-2H-pyrrol-5-amine

Cat. No. B1610777
CAS RN: 872-34-4
M. Wt: 84.12 g/mol
InChI Key: NJBMZYSKLWQXLJ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyrrol-5-amine , also known as 2,5-Dihydro-2H-pyrrole-5-amine , is a chemical compound with the empirical formula C₄H₉N₂ and a molecular weight of 120.58 g/mol . It exists as a solid and is typically encountered in its hydrochloride form (CAS Number: 7544-75-4 ) .


Molecular Structure Analysis

The compound’s molecular structure consists of a pyrrole ring with an amino group (NH₂) at the 5-position. The saturated nature of the ring (dihydro) and the presence of the amino group contribute to its unique properties. The structural features play a crucial role in its biological activity and reactivity .

Scientific Research Applications

  • Synthesis of Cyclic Dehydro-α-Amino Acid Derivatives :

    • The synthesis of 3-amino-1,5-dihydro-2H-pyrrol-2-ones, which are cyclic dehydro-amino acid derivatives, was achieved through nucleophilic addition of amines to β,γ-unsaturated keto esters. This method offers an efficient way to produce these cyclic enamines with a stereogenic center at the 5-position (Palacios, Vicario, & Aparicio, 2006).
  • Development of 3-Amino-1,5-dihydro-2H-pyrrol-2-ones :

    • The study developed a new approach to synthesize 5-spiro-substituted 3-amino-1,5-dihydro-2H-pyrrol-2-ones, which are important in drug discovery due to their potential biological effects. These compounds could not be obtained through previous methods and offer new possibilities in medicinal chemistry (Khramtsova et al., 2021).
  • Parallel Synthesis of 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones :

    • A procedure was developed for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through a three-component condensation. This method allowed the synthesis of over 3000 pyrrolones and demonstrates the versatility and scalability of this approach for producing pyrrolone derivatives (Ryabukhin et al., 2012).
  • Synthesis of Spirocyclic 3Н-Pyrrol-4-amines :

    • The first derivatives of 3H-pyrrol-4-amines spiro-fused with fluorene or anthrone were synthesized using a Rh2(OAc)4-catalyzed reaction, showcasing a novel method for creating spirocyclic derivatives of 3H-pyrrol-4-amine. This research opens up new avenues for the synthesis of complex pyrrole derivatives (Khaidarov et al., 2018).
  • Bioactive 4-Amino Tetramic Acid Derivatives :

    • Research on the synthesis and bioactivities of 4-amino derivatives of tetramic acid revealed that some compounds exhibited significant herbicidal and fungicidal activities, highlighting the potential of these derivatives in developing new bioactive agents (Liu et al., 2014).
  • Sustainable Catalytic Pyrrole Synthesis :

    • A sustainable iridium-catalyzed synthesis of pyrroles was introduced, utilizing secondary alcohols and amino alcohols. This environmentally friendly approach is significant in the field of green chemistry and contributes to the development of more sustainable synthesis methods (Michlik & Kempe, 2013).

properties

IUPAC Name

3,4-dihydro-2H-pyrrol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c5-4-2-1-3-6-4/h1-3H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBMZYSKLWQXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509645
Record name 3,4-Dihydro-2H-pyrrol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-pyrrol-5-amine

CAS RN

872-34-4
Record name 3,4-Dihydro-2H-pyrrol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3,4-dihydro-2H-pyrrol-5-amine

Citations

For This Compound
19
Citations
EA Marihart, JB Greving, R Fröhlich, EU Würthwein - 2007 - Wiley Online Library
(5‐Imino‐4,5‐dihydro‐3H‐pyrrol‐2‐yl)amines as Sterically Restrained 1,3,5‐Triazapenta‐1,3‐dienes: Useful Building Blocks for the Synthesis of Oligonitriles - Marihart - 2007 - …
MM Aristov, H Geng, JW Harris… - … Section C: Structural …, 2023 - scripts.iucr.org
Nitrogen heterocycles are a class of organic compounds with extremely versatile functionality. Imidines, HN[C(NH)R]2, are a rare class of heterocycles related to imides, HN[C(O)R]2, in …
Number of citations: 7 scripts.iucr.org
X Zhang, D Li, X Xue, Y Zhang, J Zhang… - Natural product …, 2018 - Taylor & Francis
A concise total synthesis of a naturally occurring 3-isopropyl-tetrahydropyrrolo[1, 2-a]pyrimidine-2, 4(1H, 3H)-dione (ITPD) isolated from Aconitum taipeicum with a three-step approach …
Number of citations: 5 www.tandfonline.com
DH Kwon, JT Fuller III, UJ Kilgore, OL Sydora… - ACS …, 2018 - ACS Publications
Computational design of molecular homogeneous organometallic catalysts followed by experimental realization remains a significant challenge. Here, we report the development and …
Number of citations: 63 pubs.acs.org
M Dichiara, QJ Simpson, A Quotadamo… - ACS Infectious …, 2023 - ACS Publications
Leishmaniasis is a collection of diseases caused by more than 20 Leishmania parasite species that manifest as either visceral, cutaneous, or mucocutaneous leishmaniasis. Despite the …
Number of citations: 1 pubs.acs.org
D Chernyak, Y Ponomaryov, LL Varacheva… - Chemistry of …, 2014 - Springer
Amidine fragment (–N–C= N–) is frequently present in the structures of biologically active compounds and active pharmaceutical ingridients [1-4], since exhibits the properties of …
Number of citations: 4 link.springer.com
AK Halder, A Mukherjee, N Adhikari… - Current Enzyme …, 2016 - ingentaconnect.com
Nitric Oxide (NO) is the smallest known molecule in the mammalian biological signaling system. It is well established in the field of molecular biology as an endothelium derived growth …
Number of citations: 3 www.ingentaconnect.com
F Rombouts, K Kusakabe, CC Hsiao… - Expert Opinion on …, 2021 - Taylor & Francis
Introduction Inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) has been extensively pursued as potential disease-modifying treatment for Alzheimer’s disease (…
Number of citations: 20 www.tandfonline.com
YP Auberson, E Briard, D Sykes, J Reilly… - …, 2016 - Wiley Online Library
Ligand efficiency indices are widely used to guide chemical optimization in drug discovery, due to their predictive value in the early steps of optimization. At later stages, however, as …
T Ginman, J Viklund, J Malmström, J Blid… - Journal of Medicinal …, 2013 - ACS Publications
By use of iterative design aided by predictive models for target affinity, brain permeability, and hERG activity, novel and diverse compounds based on cyclic amidine and guanidine …
Number of citations: 54 pubs.acs.org

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